The intricate journey from precursor to potent hormone: A technical guide to Gastrin-17 synthesis and processing
The intricate journey from precursor to potent hormone: A technical guide to Gastrin-17 synthesis and processing
For Researchers, Scientists, and Drug Development Professionals
Gastrin-17, a crucial peptide hormone, plays a pivotal role in regulating gastric acid secretion and maintaining the integrity of the gastric mucosa.[1][2] Its precise production is the result of a highly regulated and complex series of post-translational modifications starting from its precursor, preprogastrin. Understanding this intricate synthesis and processing pathway is paramount for researchers in gastroenterology, oncology, and for professionals involved in the development of drugs targeting gastrointestinal disorders. This technical guide provides an in-depth exploration of the synthesis and processing of Gastrin-17, complete with quantitative data, detailed experimental methodologies, and visual representations of the key pathways.
From Gene to Prohormone: The Initial Steps
The journey of Gastrin-17 begins with the transcription and translation of the gastrin gene, which encodes the 101-amino acid precursor peptide, preprogastrin.[3] This initial phase occurs in the endoplasmic reticulum of G-cells, which are specialized neuroendocrine cells primarily located in the antrum of the stomach.[4]
Following translation, the N-terminal signal peptide of preprogastrin is cleaved off by a signal peptidase, yielding the 80-amino acid intermediate, progastrin.[5][3] Progastrin then transits through the Golgi apparatus and the trans-Golgi network, where it undergoes further modifications before being packaged into secretory granules.[5]
The Processing Cascade: A Symphony of Enzymatic Cleavages
Within the secretory granules, a cascade of enzymatic reactions meticulously sculpts progastrin into its various bioactive forms, including the principal amidated forms, gastrin-17 (G17) and gastrin-34 (G34). This process involves a series of endoproteolytic and exoproteolytic cleavages, followed by a crucial amidation step.
Endoproteolytic Cleavage by Prohormone Convertases
The initial cleavage of progastrin is mediated by prohormone convertases (PCs), a family of serine proteases. The two key players in gastrin processing are PC1/3 and PC2.[6][7][8]
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PC1/3 is responsible for the cleavage at Arg36-Arg37 and Arg73-Arg74 residues of progastrin.[6][7] Cleavage at Arg73-Arg74 is a critical step for the eventual production of bioactive gastrins.[6]
-
PC2 primarily cleaves at the Lys53-Lys54 site of progastrin, a step that is essential for determining the ratio of G34 to G17.[6]
Studies in PC1/3-null mice have demonstrated a threefold increase in progastrin concentration and a significant reduction in amidated gastrins to 25% of normal levels, highlighting the indispensable role of this enzyme.[6][7]
Exoproteolytic Trimming by Carboxypeptidase E
Following the endoproteolytic cleavages, the C-terminal basic residues (arginine and lysine) are removed by Carboxypeptidase E (CPE).[9][10][11] This trimming step is essential to expose the C-terminal glycine (B1666218) residue, which is the substrate for the final amidation reaction. In mice with a deficiency in CPE, there is a significant reduction in amidated gastrin levels and a marked elevation of gastrin-Gly-Arg-Arg, a precursor form.[9][10][11]
C-terminal Amidation by Peptidylglycine α-Amidating Monooxygenase (PAM)
The final and critical step in the biosynthesis of bioactive gastrin is the C-terminal amidation of the glycine-extended intermediates. This reaction is catalyzed by the bifunctional enzyme Peptidylglycine α-amidating monooxygenase (PAM).[5][12][13] PAM converts the C-terminal glycine residue into a terminal amide group, a modification that is essential for the biological activity of gastrin.[12] The amidation process is dependent on cofactors such as copper and ascorbate.[12][14]
Post-Translational Modifications: Fine-Tuning the Process
In addition to the primary cleavage and amidation events, progastrin and its intermediates can undergo other post-translational modifications that can influence the efficiency of processing.
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Sulfation: Tyrosine residues within the gastrin sequence can be sulfated. While sulfation of Tyr87 appears to be less common in amidated peptides compared to their glycine-extended precursors, it is a notable modification.[1][15][16] However, studies have shown that tyrosine sulfation does not significantly impact the gastric acid secretory potency of gastrin-17 in humans.[17]
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Phosphorylation: Serine residues, such as Ser96 in rat progastrin, can be phosphorylated.[1][15][16] Phosphorylation at this site, which is adjacent to the amidation processing point, may play a regulatory role in gastrin production, with decreased phosphorylation being associated with a reduced production of amidated products.[1][15][16]
Quantitative Data on Gastrin Processing
While precise absolute concentrations can vary significantly depending on the physiological state and analytical method, the relative abundance and processing efficiency provide valuable insights.
| Peptide Form | Relative Abundance/Concentration | Key Observations |
| Progastrin | Elevated in PC1/3-null mice (3-fold increase)[6][7] | Generally low in healthy individuals' circulation but can be detected in certain cancers.[18] |
| Glycine-extended Gastrin (G-Gly) | Accumulates in ascorbate-deficient G-cell cultures.[14] | In humans, nonamidated gastrins account for approximately 5% of all secreted gastrin peptides.[19] |
| Amidated Gastrin (G17 & G34) | Reduced to 25% of normal levels in PC1/3-null mice.[6][7] | G17 has a half-life of approximately 5 minutes in circulation.[20] |
| Gastrin-Gly-Arg-Arg | Markedly elevated in CPE-deficient mice.[9][10][11] | A direct precursor to glycine-extended gastrin. |
Experimental Protocols: A Methodological Overview
The study of gastrin synthesis and processing relies on a variety of sophisticated biochemical and immunological techniques.
Radioimmunoassay (RIA) for Gastrin Quantification
Radioimmunoassay is a highly sensitive method for quantifying gastrin levels in biological samples.
Principle: This competitive assay involves the competition between unlabeled gastrin in the sample and a fixed amount of radiolabeled gastrin (e.g., ¹²⁵I-gastrin) for binding to a limited amount of anti-gastrin antibody. The amount of radioactivity in the antibody-bound fraction is inversely proportional to the concentration of unlabeled gastrin in the sample.
Generalized Protocol:
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Preparation of Reagents: Prepare standards with known concentrations of gastrin, radiolabeled gastrin tracer, and a specific anti-gastrin antibody.
-
Assay Setup: In appropriate tubes, add a constant amount of antibody and radiolabeled gastrin to standards and unknown samples.
-
Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.
-
Separation: Separate the antibody-bound gastrin from the free gastrin. A common method is double antibody-polyethylene glycol precipitation, where a second antibody directed against the first antibody is added to precipitate the complex.[14]
-
Detection: Measure the radioactivity of the precipitated (bound) fraction using a gamma counter.
-
Data Analysis: Construct a standard curve by plotting the radioactivity of the standards against their known concentrations. Determine the concentration of gastrin in the samples by interpolating their radioactivity values on the standard curve.
Enzyme-Linked Immunosorbent Assay (ELISA) for Gastrin and Progastrin
ELISA is another widely used immunoassay that offers high sensitivity and does not require radioactive materials.
Principle: A sandwich ELISA is commonly used for gastrin quantification. An antibody specific for gastrin is coated onto the wells of a microplate. The sample containing gastrin is added, and the gastrin binds to the capture antibody. A second, enzyme-conjugated antibody that also recognizes gastrin is then added, forming a "sandwich". The addition of a substrate for the enzyme results in a color change, the intensity of which is proportional to the amount of gastrin in the sample.
Generalized Protocol for a Gastrin Sandwich ELISA: [2][6][7][21][22]
-
Coating: Coat a 96-well microplate with a capture antibody specific for gastrin.
-
Blocking: Block the remaining protein-binding sites in the wells to prevent non-specific binding.
-
Sample Incubation: Add standards and samples to the wells and incubate to allow gastrin to bind to the capture antibody.
-
Washing: Wash the plate to remove unbound substances.
-
Detection Antibody Incubation: Add an enzyme-conjugated detection antibody that binds to a different epitope on the gastrin molecule. Incubate to allow the formation of the sandwich complex.
-
Washing: Wash the plate again to remove unbound detection antibody.
-
Substrate Addition: Add a substrate for the enzyme (e.g., TMB for HRP). Incubate to allow color development.
-
Stopping the Reaction: Add a stop solution to terminate the enzymatic reaction.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve and determine the sample concentrations as described for RIA.
High-Performance Liquid Chromatography (HPLC) for Separation of Gastrin Forms
HPLC is a powerful technique used to separate the different molecular forms of gastrin (e.g., G17, G34, G-Gly) based on their physicochemical properties.
Principle: A liquid sample is passed through a column packed with a solid adsorbent material. Different components of the sample interact differently with the adsorbent material, causing them to separate as they flow through the column at different rates.
Generalized Protocol for Gastrin Separation: [1][4][23]
-
Sample Preparation: Extract gastrin peptides from biological samples (e.g., serum, tissue homogenates) using methods like solid-phase extraction.
-
Column Selection: Choose an appropriate HPLC column (e.g., reverse-phase C18) based on the properties of the gastrin peptides to be separated.
-
Mobile Phase: Prepare a suitable mobile phase, often a gradient of two solvents (e.g., water with a small amount of acid and an organic solvent like acetonitrile), to elute the peptides from the column.
-
Injection and Separation: Inject the prepared sample into the HPLC system. The peptides will separate as they pass through the column.
-
Detection: Detect the separated peptides as they elute from the column. UV detection at a specific wavelength is common. For more specific identification and quantification, the HPLC system can be coupled to a mass spectrometer (LC-MS/MS).[1][3][4][23][24][25]
-
Analysis: Identify and quantify the different gastrin forms based on their retention times and peak areas, often by comparison to known standards.
Signaling Pathways and Experimental Workflows
To visualize the complex processes described above, the following diagrams have been generated using the DOT language for Graphviz.
Gastrin-17 Synthesis and Processing Pathway
References
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- 13. Peptidylglycine alpha-amidating monooxygenase - Wikipedia [en.wikipedia.org]
- 14. Glycine-extended progastrin processing intermediates: accumulation and cosecretion with gastrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Processing of the gastrin precursor. Modulation of phosphorylated, sulfated, and amidated products - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. Gastrin and Nitric Oxide Production in Cultured Gastric Antral Mucosa Are Altered in Response to a Gastric Digest of a Dietary Supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Prognostic Value of Plasma hPG80 (Circulating Progastrin) in Metastatic Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. content-assets.jci.org [content-assets.jci.org]
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